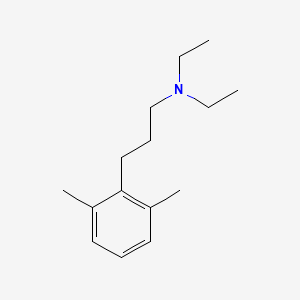

Propylamine, N,N-diethyl-3-(2,6-xylyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,6-キシリル)-N,N-ジエチルプロピルアミンは、分子式C7H17Nを持つ第三級アミンです。また、ジエチルプロピルアミンやエタンアミン、N-エチル-N-プロピル-などの別名でも知られています。この化合物は、窒素原子に結合したプロピル基の存在によって特徴付けられ、さらに2つのエチル基で置換されています。 無色の液体で、魚臭くアンモニア臭があります。様々な化学反応や工業用途に使用されています .

準備方法

合成経路と反応条件

3-(2,6-キシリル)-N,N-ジエチルプロピルアミンは、アンモニアまたは第一級アミンをハロアルカンでアルキル化することにより合成することができます。この反応は通常、密閉管中でハロアルカンをエタノール中のアンモニア濃溶液と共に加熱して、アンモニアガスの逃亡を防ぎます。 この反応は、第一級アミン、第二級アミン、第三級アミンとそのそれぞれの塩を形成する一連のステップを経て進行します .

工業的生産方法

工業的には、3-(2,6-キシリル)-N,N-ジエチルプロピルアミンの製造は、しばしばジエチルアミンをプロピルハライドでアルキル化することによって行われます。この反応は、所望の第三級アミンが生成されるように制御された条件下で行われます。 生成物はその後、蒸留またはその他の分離技術によって精製され、様々な用途に適した高純度の化合物が得られます .

化学反応の分析

反応の種類

3-(2,6-キシリル)-N,N-ジエチルプロピルアミンは、以下の様な様々な化学反応を起こします。

酸化: この化合物は、対応するアミン酸化物に変換することができます。

還元: 第一級アミンまたは第二級アミンに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

生成される主な生成物

酸化: アミン酸化物。

還元: 第一級アミンまたは第二級アミン。

科学研究への応用

3-(2,6-キシリル)-N,N-ジエチルプロピルアミンは、以下の様な科学研究への応用がいくつかあります。

化学: 有機合成における試薬として、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素機構の研究や生化学アッセイにおける基質として用いられます。

医学: 創薬における可能性のある用途や、医薬品化合物の前駆体として研究されています。

科学的研究の応用

Propylamine, N,N-diethyl-3-(2,6-xylyl)- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

作用機序

3-(2,6-キシリル)-N,N-ジエチルプロピルアミンの作用機序は、様々な分子標的や経路との相互作用を伴います。第三級アミンとして、求核剤として作用し、求核置換反応に関与することができます。 この化合物の窒素原子は、求電子剤との結合を形成するために孤立電子対を供与することができます。これは、有機合成における汎用性の高い試薬となります .

類似化合物の比較

類似化合物

N,N-ジイソプロピルエチルアミン:

トリエチルアミン: 有機合成で一般的に使用される第三級アミンで、強い塩基性と求核性で知られています.

独自性

3-(2,6-キシリル)-N,N-ジエチルプロピルアミンは、その独特の置換パターンにより、他の第三級アミンとは異なる化学的性質と反応性を示します。 窒素原子へのプロピル基とエチル基の組み合わせは、様々な化学反応における貴重な試薬となり、他の第三級アミンとは異なる立体効果と電子効果をもたらします .

類似化合物との比較

Similar Compounds

N,N-Diisopropylethylamine:

Triethylamine: A commonly used tertiary amine in organic synthesis, known for its strong basicity and nucleophilicity.

Uniqueness

Propylamine, N,N-diethyl-3-(2,6-xylyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of propyl and ethyl groups on the nitrogen atom makes it a valuable reagent in various chemical reactions, offering different steric and electronic effects compared to other tertiary amines .

特性

CAS番号 |

97021-64-2 |

|---|---|

分子式 |

C15H25N |

分子量 |

219.37 g/mol |

IUPAC名 |

3-(2,6-dimethylphenyl)-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C15H25N/c1-5-16(6-2)12-8-11-15-13(3)9-7-10-14(15)4/h7,9-10H,5-6,8,11-12H2,1-4H3 |

InChIキー |

PLCHGXPNQCZOTJ-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCCC1=C(C=CC=C1C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)